molecular formula C24H21NO4 B11275842 5-ethoxy-N-(3-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide

5-ethoxy-N-(3-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide

Cat. No.: B11275842
M. Wt: 387.4 g/mol
InChI Key: RRHQOJFDVUMCGL-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 5-ethoxy-N-(3-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide (IUPAC name) has a molecular formula of C₂₄H₂₁NO₄ and a molecular weight of 387.4 g/mol. Its structure comprises a benzofuran core substituted with ethoxy, phenyl, and carboxamide groups. The carboxamide moiety is linked to a 3-methoxyphenyl group, contributing to its polar surface area (TPSA: 60.7 Ų) and lipophilicity (LogP: 5.1) .

Properties

Molecular Formula

C24H21NO4

Molecular Weight

387.4 g/mol

IUPAC Name

5-ethoxy-N-(3-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide

InChI

InChI=1S/C24H21NO4/c1-3-28-19-12-13-21-20(15-19)22(23(29-21)16-8-5-4-6-9-16)24(26)25-17-10-7-11-18(14-17)27-2/h4-15H,3H2,1-2H3,(H,25,26)

InChI Key

RRHQOJFDVUMCGL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC(=CC=C3)OC)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

5-Ethoxy-N-(3-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C20H21NO3\text{C}_{20}\text{H}_{21}\text{N}\text{O}_{3}

This structure is characterized by a benzofuran core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

Key Findings:

  • Cell Viability: The compound exhibited significant cytotoxicity against hepatocellular carcinoma (HCC) cell lines (Huh7 and PLC/PRF/5), with IC50 values indicating effective suppression of cell proliferation at concentrations as low as 5 μM .
  • Mechanisms of Action: The compound was found to inhibit the epithelial-mesenchymal transition (EMT) process by upregulating E-cadherin and downregulating vimentin and MMP-9, which are critical markers associated with metastasis .

Anti-Metastatic Effects

The anti-metastatic properties of benzofuran derivatives are noteworthy. The compound has been shown to significantly reduce cell migration and invasion in vitro, suggesting its potential as an anti-metastatic agent.

Research Insights:

  • Migration Inhibition: In a scratching motility assay, non-cytotoxic concentrations of the compound inhibited Huh7 cell migration effectively .
  • Integrin Signaling: The compound suppressed integrin α7 expression and deactivated downstream signaling pathways (FAK/AKT), which are crucial for cancer cell invasion .

Data Summary

Biological Activity Effect Observed Concentration (μM) Cell Line
CytotoxicitySignificant reduction in viability5 - 80Huh7
Migration InhibitionReduced motility1 - 5Huh7
EMT Marker RegulationUpregulation of E-cadherin; downregulation of vimentin and MMP-9N/AHuh7

Case Studies

Case Study 1: In Vitro Analysis of HCC Cells
A study conducted on Huh7 cells demonstrated that treatment with the compound led to a marked decrease in cell viability after 24 hours, with an IC50 value of approximately 48.22 μM. This effect was more pronounced at higher concentrations, indicating dose-dependent cytotoxicity .

Case Study 2: Mechanistic Investigation
Further mechanistic studies revealed that the compound's ability to modulate EMT markers plays a crucial role in its anti-metastatic activity. By inhibiting integrin α7 signaling, the compound effectively reduced cancer cell invasiveness .

Comparison with Similar Compounds

Key Descriptors

  • SMILES : CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC(=CC=C3)OC)C4=CC=CC=C4
  • InChI Key : RRHQOJFDVUMCGL-UHFFFAOYSA-N
  • 3D Structure : Cartesian coordinates confirm a planar benzofuran ring with substituents influencing steric and electronic properties .
Structural and Functional Analogues

The compound belongs to the benzofuran carboxamide class, which is explored for pharmacological applications. Below is a comparison with structurally related analogues:

Compound Molecular Formula Substituents LogP TPSA (Ų) Key Differences
5-ethoxy-N-(3-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide C₂₄H₂₁NO₄ Ethoxy (C₅), 3-methoxyphenyl (amide), phenyl (C₂) 5.1 60.7 Reference compound with balanced lipophilicity and polarity.
5-ethoxy-N-[4-(N-methylacetamido)phenyl]-2-phenyl-1-benzofuran-3-carboxamide C₂₆H₂₄N₂O₄ Ethoxy (C₅), 4-(N-methylacetamido)phenyl (amide), phenyl (C₂) N/A N/A Acetamido group increases hydrogen-bonding potential; may enhance solubility.
5-ethoxy-N-(4-ethylphenyl)-2-phenyl-1-benzofuran-3-carboxamide C₂₅H₂₃NO₃ Ethoxy (C₅), 4-ethylphenyl (amide), phenyl (C₂) N/A N/A Ethyl group reduces polarity, likely increasing LogP compared to methoxy analogues.
3-Ethylsulfinyl-2-(3-fluorophenyl)-5-phenyl-1-benzofuran C₂₂H₁₉FO₂S Ethylsulfinyl (C₃), 3-fluorophenyl (C₂), phenyl (C₅) N/A N/A Sulfinyl group introduces chirality and alters electronic properties.
Key Observations

Substituent Effects on Lipophilicity :

  • The 3-methoxyphenyl group in the target compound provides moderate LogP (5.1 ), ideal for balancing membrane permeability and solubility .
  • Replacing the methoxy group with a 4-ethylphenyl (as in ) likely increases LogP due to reduced polarity.
  • The 4-(N-methylacetamido)phenyl variant may exhibit lower LogP than the target compound due to polar acetamido interactions.

Impact on Bioavailability: The target’s TPSA (60.7 Ų) suggests moderate passive absorption, typical for CNS-active compounds.

Synthetic Feasibility :

  • The ethylsulfinyl derivative requires specialized synthesis for chiral centers, unlike the straightforward carboxamide coupling in the target compound.

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